(E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide
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Overview
Description
(E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide typically involves the reaction of ethyl (E)-hex-4-enoate with 3-phenylpropan-1-amine. The reaction is carried out under anhydrous conditions using dry dichloromethane (DCM) as the solvent. The mixture is cooled to 0°C in an ice bath, and the carboxylic acid is added, followed by the amine. The reaction is allowed to proceed overnight at room temperature. The product is then purified by silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
(E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-N,N-Dimethyl-4-hexenamide: Another enamide with similar structural features.
(E)-N-(3-phenylpropyl)hex-4-enamide: A related compound with a different substituent on the amide nitrogen.
Uniqueness
(E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications and chemical transformations .
Properties
Molecular Formula |
C21H27NOSi |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
(E)-N,N-diphenyl-3-trimethylsilylhex-4-enamide |
InChI |
InChI=1S/C21H27NOSi/c1-5-12-20(24(2,3)4)17-21(23)22(18-13-8-6-9-14-18)19-15-10-7-11-16-19/h5-16,20H,17H2,1-4H3/b12-5+ |
InChI Key |
WHIXCQJDOCXHHP-LFYBBSHMSA-N |
Isomeric SMILES |
C/C=C/C(CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C |
Canonical SMILES |
CC=CC(CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C |
Origin of Product |
United States |
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